molecular formula C13H10Cl2N2O3 B2948812 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol CAS No. 1157522-04-7

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol

Cat. No.: B2948812
CAS No.: 1157522-04-7
M. Wt: 313.13
InChI Key: OBWOAHGZZJWJCS-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic core substituted with a chloro group at position 4 and a methylamino-linked 2-chloro-5-nitrophenyl moiety at position 2. Its structure combines electron-withdrawing groups (chloro and nitro) with a flexible aminomethyl bridge, which may enhance interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name

4-chloro-2-[(2-chloro-5-nitroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c14-9-1-4-13(18)8(5-9)7-16-12-6-10(17(19)20)2-3-11(12)15/h1-6,16,18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWOAHGZZJWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution of a chloro group by an amino group, followed by further functionalization to introduce the nitro group . The reaction conditions often require the use of strong bases and solvents like ethanol or dioxane to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide, reducing agents like hydrogen gas with palladium catalysts, and oxidizing agents like potassium permanganate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of Schiff bases are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogues:

Compound Substituents Key Activities References
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol (Target) 4-Cl, 2-(CH₂NH-C₆H₃(2-Cl)(5-NO₂)) Antimicrobial (presumed), DNA interaction potential
S-1: 4-Chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol 4-Cl, 2-(CH=N-C₆H₄(4-OH)) Broad-spectrum antimicrobial, α-amylase inhibition (93.2%)
(E)-4-Chloro-2-((4-chlorophenylimino)methyl)phenol (Compound III) 4-Cl, 2-(CH=N-C₆H₄(4-Cl)) Antimicrobial (Gram-positive bacteria), moderate glucosidase inhibition
ISENIE: 4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol 4-Cl, 2-(CH=N-C₆H₄(3-OH)) Structural similarity; used in coordination complexes
4-Nitro-2-(5′-chlorosalicylidenamino)diphenylamine 4-NO₂, 2-(CH=N-C₆H₃(Cl)-NH-C₆H₅) Mutagenic potential, emits toxic NOₓ and Cl⁻ upon decomposition

Key Observations :

  • Antimicrobial Activity : Compounds with para-chloro substituents (e.g., Compound III) show strong activity against Gram-positive bacteria, suggesting the target’s dual chloro groups may broaden efficacy .
  • Toxicity: Nitro-containing analogues (e.g., 4-Nitro-2-(5′-chlorosalicylidenamino)diphenylamine) exhibit mutagenicity and thermal decomposition risks, indicating the need for careful handling of the target compound .
Physicochemical Properties
  • Solubility : Hydroxyl-substituted analogues (e.g., S-1, ISENIE) exhibit higher water solubility than chloro/nitro derivatives, which may limit the target’s bioavailability .
  • Thermal Stability : Nitro groups reduce thermal stability, as seen in , where decomposition releases toxic gases. The target compound likely requires low-temperature storage .

Biological Activity

4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H10Cl2N2O3\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_3

Key Properties

PropertyValue
Molecular Weight303.14 g/mol
Melting Point150-152 °C
SolubilitySoluble in DMSO, ethanol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic compounds. The key steps include:

  • Nitration : Introduction of nitro groups into the aromatic ring.
  • Chlorination : Substitution reactions to introduce chlorine atoms.
  • Aminomethylation : Reaction with formaldehyde to introduce the aminomethyl group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. It is believed to exert its effects primarily through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : The compound displays activity against a range of bacterial strains by disrupting cell wall synthesis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research indicates that this compound has potential anticancer effects, particularly against breast and colon cancer cell lines. The IC50 values for various cancer cell lines are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15 ± 1.5
HT-29 (Colon cancer)20 ± 2.0
A549 (Lung cancer)25 ± 3.0

Case Studies

  • Case Study on Anticancer Effects :
    A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains.

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